5-Chlorovaleryl chloride, also known as 5-chloropentanoyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 155.02 g/mol. It appears as a clear, colorless to slightly yellow liquid and is classified under the CAS number 1575-61-7. This compound is primarily utilized as a synthetic intermediate in the production of pyrazole herbicides, which are recognized for their efficiency and selectivity in herbicidal applications while exhibiting low toxicity to mammals and favorable environmental characteristics .
While specific biological activity data on 5-chlorovaleryl chloride is limited, it serves as a precursor for pharmaceuticals such as Cilostazol, which is used for its anti-platelet aggregation properties and vascular protection . Additionally, it plays a role in the synthesis of pyrazole-based herbicides that demonstrate significant herbicidal activity against various weed species.
Several methods have been developed for synthesizing 5-chlorovaleryl chloride:
The presence of chlorine at the fifth carbon position enhances its reactivity compared to non-chlorinated analogs, making it particularly valuable in synthetic organic chemistry and agricultural applications.
5-Chlorovaleryl chloride (CAS 1575-61-7), a halogenated acyl chloride with the molecular formula C₅H₈Cl₂O, emerged as a critical intermediate in the mid-20th century. Early synthesis methods relied on the reaction of 1,4-dichlorobutane with sodium cyanide, followed by hydrolysis and chlorination. Its significance grew with the rise of pyrazole herbicides in the 1990s, where it became a key precursor for compounds like pyraclonil, which exhibit ultra-efficient herbicidal activity. The compound’s versatility was further cemented by its adoption in pharmaceutical synthesis, particularly for cilostazol, an antiplatelet agent.
A pivotal milestone occurred in 2013 with the patenting of a safer synthesis route using 1-bromo-3-chloropropane and diethyl malonate, eliminating toxic reagents like sodium hydride and cyanides. By 2025, advancements in one-pot processes streamlined production, enhancing industrial adoption.
In modern synthesis, 5-chlorovaleryl chloride’s reactivity is exploited across three domains:
Recent methodologies emphasize catalytic efficiency. For instance, iron powder and phosgene catalyze the conversion of δ-valerolactone to 5-chlorovaleryl chloride with 93% yield.
The global market for 5-chlorovaleryl chloride reflects its industrial ubiquity:
Market Metric | 2023 Value | 2032 Projection | CAGR (2023–2032) |
---|---|---|---|
Market Size | $120 million | $180 million | 4.5% |
Asia-Pacific Dominance | 45% | 50% | 5.0% |
Pharmaceutical Application | 60% | 65% | 5.2% |
Data derived from market analyses.
Key manufacturers include BASF, Jiangsu Zhaoyang Chemical, and La Mesta Chimie Fine, with Asia-Pacific driving demand due to agrochemical and pharmaceutical expansions in China and India.
These milestones highlight the compound’s evolving role in addressing industrial and environmental challenges.
Corrosive;Irritant